molecular formula C14H24BNO4S2 B1443092 N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide CAS No. 951233-59-3

N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide

Cat. No. B1443092
M. Wt: 345.3 g/mol
InChI Key: HMFSWELPLNFWRG-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, common names, and structural formula. The structure can be represented in various forms such as line-angle formula, condensed formula, or using 3D models.



Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and predicting its behavior in different chemical reactions.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, optical activity, etc. These properties can give insights into the compound’s structure and reactivity.


Scientific Research Applications

  • Synthesis of 1H-indazole derivatives

    • Application : The compound tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, which is structurally similar to the compound you mentioned, is used as an intermediate in the synthesis of 1H-indazole derivatives .
    • Method : The compound is obtained through two substitution reactions . The structure is confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS .
    • Results : The successful synthesis of the compound provides a pathway for the production of 1H-indazole derivatives .
  • Preparation of chemical intermediates

    • Application : Compounds with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group are often used in the preparation of various chemical intermediates .
    • Method : The specific methods of application would depend on the target compound being synthesized .
    • Results : These compounds are crucial for the synthesis of a wide range of chemicals .
  • Synthesis of 3,6-dihydropyridine-1(2H)-carboxylate derivatives

    • Application : The compound tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate, which is structurally similar to the compound you mentioned, is used as an intermediate in the synthesis of 3,6-dihydropyridine-1(2H)-carboxylate derivatives .
    • Method : The compound is obtained through two substitution reactions . The structure is confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS .
    • Results : The successful synthesis of the compound provides a pathway for the production of 3,6-dihydropyridine-1(2H)-carboxylate derivatives .
  • Preparation of various chemical intermediates

    • Application : Compounds with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group are often used in the preparation of various chemical intermediates .
    • Method : The specific methods of application would depend on the target compound being synthesized .
    • Results : These compounds are crucial for the synthesis of a wide range of chemicals .
  • Synthesis of 1H-indazole derivatives

    • Application : The compound tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, which is structurally similar to the compound you mentioned, is used as an intermediate in the synthesis of 1H-indazole derivatives .
    • Method : The compound is obtained through two substitution reactions . The structure is confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS .
    • Results : The successful synthesis of the compound provides a pathway for the production of 1H-indazole derivatives .
  • Preparation of various chemical intermediates

    • Application : Compounds with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group are often used in the preparation of various chemical intermediates .
    • Method : The specific methods of application would depend on the target compound being synthesized .
    • Results : These compounds are crucial for the synthesis of a wide range of chemicals .

Safety And Hazards

This involves studying the toxicity of the compound and precautions that need to be taken while handling it. Material Safety Data Sheets (MSDS) are a good source of this information.


Future Directions

This involves predicting or suggesting further studies that can be done based on the known properties and reactivity of the compound.


I hope this helps! If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24BNO4S2/c1-12(2,3)16-22(17,18)11-9-8-10(21-11)15-19-13(4,5)14(6,7)20-15/h8-9,16H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFSWELPLNFWRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)S(=O)(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24BNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide
Reactant of Route 2
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N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide
Reactant of Route 3
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N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide

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